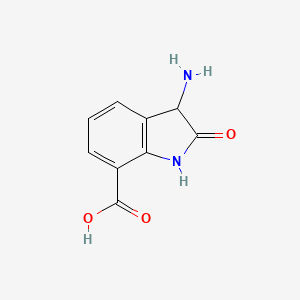

9N-Trityl Guanine-13C2,15N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

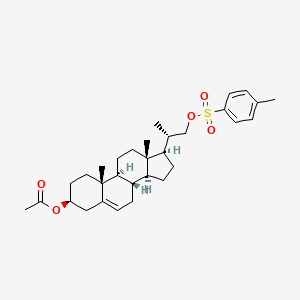

9N-Trityl Guanine-13C2,15N is a biochemical used for proteomics research . It is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .

Molecular Structure Analysis

The molecular formula of this compound is C22[13C]2H19N4[15N]O . The molecular weight is 396.42 .Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in Ethyl Acetate .Scientific Research Applications

NMR Studies of RNA Fragments

- 15N and 13C NMR Applications : Research by Zhang, Gaffney, and Jones (1998) utilized 15N and 13C NMR to study RNA fragments containing specifically labeled tandem GA pairs, providing insights into the stacking and hydrogen bonding contributions in RNA. This study highlights the diagnostic potential of 15N NMR for base−base pairing in RNA (Zhang, Gaffney, & Jones, 1998).

Inhibitors of Purine Nucleoside Phosphorylase

- Design of Inhibitors : Guida et al. (1994) investigated 9-(3,3-Dimethyl-5-phosphonopentyl)guanine as a potent inhibitor of purine nucleoside phosphorylase (PNP), demonstrating the importance of functional groups in binding to the phosphate site of PNP (Guida et al., 1994).

UV Resonance Raman Studies

- Vibrational Spectroscopy : Toyama et al. (1999) conducted UV resonance Raman studies on guanosine and its isotopically substituted analogs, including 2-13C, 2-15N, enhancing understanding of the vibrational modes in guanine ring and their sensitivity to hydrogen bonding and conformation (Toyama et al., 1999).

Redox Potential Modification

- Reducing Guanine Redox Potential : Research by Pakiari, Dehghanpisheh, and Haghighi (2015) focused on modifying the redox potential of guanine, an important aspect in electro-chemical DNA-based biosensors. They explored substituting various elements on guanine to achieve a reduction in redox potential (Pakiari, Dehghanpisheh, & Haghighi, 2015).

Mechanism of Action

Target of Action

9N-Trityl Guanine-13C2,15N is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that it’s used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions.

Biochemical Pathways

Stable isotope labeling, a technique often associated with this compound, allows researchers to study metabolic pathways in vivo in a safe manner . This suggests that the compound may be involved in various metabolic processes.

Result of Action

As a biochemical used in proteomics research

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Stable isotope-labeled compounds like this compound are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that the compound may be stable under various environmental conditions.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 9N-Trityl Guanine-13C2,15N can be achieved through a multi-step process involving the protection of the guanine nitrogen and carbon atoms, followed by selective isotopic labeling and tritylation.", "Starting Materials": [ "13C2,15N-labeled guanine", "Trifluoroacetic acid", "Acetic anhydride", "Triethylamine", "Trityl chloride", "N,N-Dimethylformamide", "Diisopropylethylamine", "Pyridine", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Water" ], "Reaction": [ { "Step 1": "Protection of the guanine nitrogen atom by reaction with trifluoroacetic acid and acetic anhydride in the presence of triethylamine to yield N-acetylated guanine." }, { "Step 2": "Selective isotopic labeling of the N-acetylated guanine by reaction with 13C2,15N-labeled sodium bicarbonate in the presence of hydrochloric acid and water to yield 9N-acetylated guanine-13C2,15N." }, { "Step 3": "Protection of the guanine carbon atoms by reaction with trityl chloride in the presence of N,N-dimethylformamide and diisopropylethylamine to yield 9N-Trityl Guanine-13C2,15N." }, { "Step 4": "Purification of the final product by recrystallization from methanol and chloroform." } ] } | |

CAS RN |

1329799-77-0 |

Molecular Formula |

C24H19N5O |

Molecular Weight |

396.428 |

IUPAC Name |

2-amino-9-trityl-3H-purin-6-one |

InChI |

InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)/i20+1,21+1,26+1 |

InChI Key |

JPRZNDHSBUBJNH-DROVMUMNSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |

synonyms |

2-Amino-1,9-dihydro-9-(triphenylmethyl)-6H-purin-6-one-13C2,15N; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

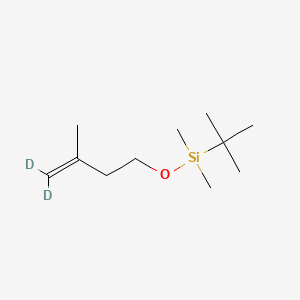

![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)

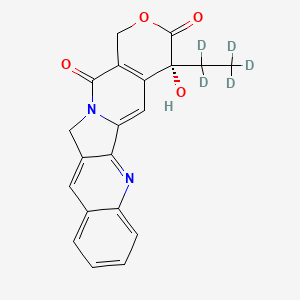

![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)